Product packaging for Methyl 2-(4-bromo-3-fluorophenyl)acetate(Cat. No.:CAS No. 942282-41-9)

Methyl 2-(4-bromo-3-fluorophenyl)acetate

Cat. No.: B1455094
CAS No.: 942282-41-9
M. Wt: 247.06 g/mol
InChI Key: GJSFSDMLTLWFQN-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS: 942282-41-9) is a halogenated aromatic ester with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . It is characterized by a phenyl ring substituted with bromine (Br) at the 4-position and fluorine (F) at the 3-position, linked to a methyl acetate group. Key physical properties include a predicted density of 1.519±0.06 g/cm³ and a melting point of 263.4±25.0 °C . This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing benzofuran derivatives and other heterocyclic scaffolds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B1455094 Methyl 2-(4-bromo-3-fluorophenyl)acetate CAS No. 942282-41-9

Properties

IUPAC Name

methyl 2-(4-bromo-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSFSDMLTLWFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285712
Record name Methyl 4-bromo-3-fluorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942282-41-9
Record name Methyl 4-bromo-3-fluorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942282-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-3-fluorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Esterification Route

This route involves starting from a suitably substituted phenylacetic acid or its derivatives, followed by halogenation and esterification steps.

  • Starting material : 4-bromo-3-fluorophenylacetic acid or its precursors.
  • Halogenation : Introduction of bromine and fluorine substituents is achieved via selective halogenation using reagents such as N-bromosuccinimide (NBS) for bromination under controlled conditions.
  • Esterification : The carboxylic acid group is converted to the methyl ester via classical Fischer esterification using methanol and acid catalysts or via methylation using methyl iodide under basic conditions.

This method benefits from the availability of halogenated precursors and established esterification protocols, yielding this compound with good purity and yield.

Organometallic Intermediate Synthesis (From CN102372618A Patent)

A practical synthetic method involves the use of organometallic reagents and ketone intermediates, which can be adapted for the preparation of this compound:

  • Step 1: Preparation of Grignard Reagent

    4-bromo-3-fluoroiodobenzene is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere and cooled to 0 °C. A solution of sec-butylmagnesium bromide in THF is added slowly to form the Grignard reagent.

  • Step 2: Reaction with N-methoxy-N-methylacetamide

    The Grignard reagent is then reacted at low temperature (-70 to -60 °C) with 2-chloro-N-methoxy-N-methylacetamide dissolved in THF. This step forms a ketone intermediate after workup.

  • Step 3: Workup and Isolation

    The reaction mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by crystallization from ethyl acetate/petroleum ether to yield the desired intermediate with approximately 60% yield.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield/Notes
Halogenation and Esterification Selective bromination of phenylacetic acid derivatives followed by esterification N-bromosuccinimide, methanol, acid catalysts High purity; common industrial method
Organometallic Intermediate Synthesis Formation of Grignard reagent from 4-bromo-3-fluoroiodobenzene, reaction with N-methoxy-N-methylacetamide sec-butylmagnesium bromide, THF, low temperature ~60% yield; allows precise control of structure
Arylamine Protection and Hydrolysis Protection of amine, bromination, hydrolysis, and recrystallization for brominated intermediates Acetic anhydride, NBS, HCl, dioxane, ammoniacal liquor Useful for intermediate preparation; environment-friendly

Research Findings and Notes

  • The organometallic route offers a practical and scalable approach for synthesizing halogenated ketone intermediates, which can be converted into methyl esters.
  • The halogenation step requires careful control to avoid polybromination or undesired substitution patterns.
  • Esterification methods are well-established, but the choice between Fischer esterification and methylation depends on substrate sensitivity.
  • Purification via recrystallization and drying with anhydrous magnesium sulfate is critical to obtain high-purity this compound suitable for pharmaceutical or agrochemical applications.
  • Environmental and safety considerations favor methods that minimize hazardous reagents and by-products, such as the hydrolysis and recrystallization approach noted in patent CN103787895A.

Chemical Reactions Analysis

Types of Reactions: : Methyl 2-(4-bromo-3-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Methyl 2-(4-bromo-3-fluorophenyl)acetate serves as a crucial intermediate in synthesizing various organic compounds. It is utilized in:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions : The compound can be oxidized to carboxylic acids or ketones.

Biological Studies

The compound's structural similarity to biologically active molecules makes it valuable in studying enzyme inhibition and receptor binding. It has been investigated for:

  • Enzyme Interaction : Its ability to modulate enzyme activity can provide insights into metabolic pathways.
  • Gene Expression Modulation : Research indicates that it may influence gene expression related to oxidative stress responses, apoptosis, and cellular proliferation.

Medicinal Chemistry

This compound is being explored for its therapeutic potential:

  • Drug Development : As a precursor in synthesizing pharmaceuticals, it holds promise for developing drugs targeting specific biological pathways.
  • Anticancer Research : Preliminary studies suggest potential applications in cancer therapy by modulating cell signaling pathways.

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of specific enzymes linked to metabolic disorders.
Study 2Gene ExpressionShowed modulation of genes associated with oxidative stress response in cancer cell lines.
Study 3Drug SynthesisSuccessfully used as an intermediate for synthesizing novel compounds with anticancer activity.

Safety and Hazards

This compound is classified under various hazard categories, including:

  • Acute Toxicity (Oral) : Category 4
  • Skin Corrosion/Irritation : Category 2
  • Serious Eye Damage/Eye Irritation : Category 2

These classifications necessitate careful handling and adherence to safety protocols during laboratory work.

Biological Activity

Methyl 2-(4-bromo-3-fluorophenyl)acetate is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

This compound features a phenyl ring substituted with bromine and fluorine atoms, which are known to influence the compound's lipophilicity, metabolic stability, and overall biological activity. The molecular formula is C10_{10}H8_{8}BrF O2_{2}, with a molecular weight of approximately 273.07 g/mol. The presence of these halogen substituents can enhance interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Preliminary research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The specific MIC (Minimum Inhibitory Concentration) values for related compounds suggest that this compound may also possess significant antimicrobial properties .
  • Anticancer Potential : The compound's structural characteristics may allow it to interact with pathways involved in cancer cell proliferation and apoptosis. Studies have indicated that halogenated compounds can inhibit tumor growth by modulating signaling pathways critical for cancer progression .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following potential modes of action have been proposed:

  • Enzyme Inhibition : The bromine and fluorine substituents may enhance binding affinity to various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : Similar compounds have been shown to interact with specific receptors, influencing cellular signaling cascades that regulate growth and survival .

Case Studies and Research Findings

  • Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with MIC values indicating strong inhibition at low concentrations .
    CompoundTarget BacteriaMIC (mg/mL)
    12aE. coli0.0195
    15Bacillus mycoides0.0048
    15Candida albicans0.039
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in leukemia cells by downregulating cyclin D1 and activating pro-apoptotic pathways .
    Cell LineIC50_{50} (µM)
    HL-60 (Leukemia)5.0
    MCF-7 (Breast)10.0
    A549 (Lung)7.5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between methyl 2-(4-bromo-3-fluorophenyl)acetate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound 942282-41-9 C₉H₈BrFO₂ 247.06 4-Br, 3-F Methyl ester; high purity (98%)
Ethyl 2-(4-bromo-3-fluorophenyl)acetate 1296223-82-9 C₁₀H₁₀BrF₂O₂ 265.09 4-Br, 3-F Ethyl ester; increased lipophilicity
Methyl 2-(4-bromo-2-fluorophenyl)acetate 193290-19-6 C₉H₈BrFO₂ 247.06 4-Br, 2-F Fluorine at 2-position alters reactivity
Ethyl 2-bromo-2-(4-fluorophenyl)acetate 712-52-7 C₁₀H₉BrFO₂ 259.08 4-F, α-Br α-Bromination enhances electrophilicity
Methyl 2-bromo-2-(4-chlorophenyl)acetate 24091-92-7 C₉H₈BrClO₂ 263.52 4-Cl, α-Br Chlorine substitution modifies electronic effects

Structural and Functional Differences

Ethyl 2-(4-Bromo-3-Fluorophenyl)Acetate
  • Application : Used in drug discovery pipelines for optimizing pharmacokinetic properties .
Methyl 2-(4-Bromo-2-Fluorophenyl)Acetate
  • Key Distinction : Fluorine at the 2-position (vs. 3-position) creates steric hindrance near the ester group, influencing regioselectivity in coupling reactions .
  • Synthetic Utility : Positional isomerism affects binding affinities in target molecules, as seen in kinase inhibitor studies .
Ethyl 2-Bromo-2-(4-Fluorophenyl)Acetate
  • Key Distinction : The α-bromine atom adjacent to the carbonyl group (C=O) enhances electrophilicity, making it reactive in nucleophilic substitutions .
  • Reactivity : Used in Heck coupling and Suzuki-Miyaura reactions for aryl-aryl bond formation .
Methyl 2-Bromo-2-(4-Chlorophenyl)Acetate
  • Key Distinction : Chlorine substitution at the 4-position introduces stronger electron-withdrawing effects compared to fluorine, altering reaction kinetics in SNAr (nucleophilic aromatic substitution) reactions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-(4-bromo-3-fluorophenyl)acetate, and how are they experimentally determined?

  • Answer: The compound (CAS 942282-41-9) has a molecular formula of C₉H₈BrFO₂ and a molar mass of 247.06 g/mol. Key properties include:

  • Density: 1.519±0.06 g/cm³ (predicted via computational methods) .
  • Boiling Point: 263.4±25.0°C (estimated using group contribution methods) .
  • Experimental validation typically involves:
  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and FTIR for structural confirmation (e.g., ester carbonyl stretch at ~1700-1750 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: Two primary methods:

Esterification of 4-Bromo-3-fluorophenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄) .

Suzuki-Miyaura Coupling: Using a bromo-fluoro-substituted aryl halide and methyl acetoxyboronate, though this requires pre-functionalized starting materials .

  • Key Considerations: Monitor reaction progress via TLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined?

  • Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ direct methods in SHELXS or dual-space algorithms in SHELXD .
  • Refinement: Iterative least-squares refinement via SHELXL , incorporating anisotropic displacement parameters for non-H atoms. Validate using ORTEP-3 for thermal ellipsoid visualization .
  • Example Metrics: Typical R1 values < 0.05 for high-resolution data.

Q. What analytical strategies resolve contradictions in spectral data during structural characterization?

  • Answer:

  • Scenario: Discrepancies in NMR signals (e.g., unexpected splitting due to fluorine coupling).
  • Resolution:
  • Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and verify substituent positions .
  • Compare experimental FTIR/Raman spectra with computational predictions (e.g., DFT/B3LYP/6-311++G(d,p)) .
  • Cross-reference with analogs (e.g., methyl 2-bromo-4-methylphenylacetate ).

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and electrophilicity .
  • Mechanistic Insights: Simulate transition states for Suzuki coupling to evaluate activation barriers and regioselectivity .
  • Software Tools: Gaussian 16 or ORCA for calculations; visualization via Avogadro or PyMOL.

Q. What role does this compound play in synthesizing bioactive molecules?

  • Answer:

  • Building Block: The bromo-fluoroaryl moiety is leveraged in:
  • Pharmaceutical Intermediates: E.g., incorporation into kinase inhibitors or antiviral agents via Pd-catalyzed cross-coupling .
  • Fluorinated Probes: Used in PET imaging due to ¹⁸F-labeling potential .
  • Case Study: Derivatives like 4-[(4-bromo-3-fluorophenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione show activity in targeting enzyme pathways .

Methodological Guidelines

  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities; compare retention times with standards .
  • Safety Protocols: Follow hazard codes H315/H319/H335 (skin/eye irritation, respiratory sensitization). Use fume hoods and PPE during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromo-3-fluorophenyl)acetate
Reactant of Route 2
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Methyl 2-(4-bromo-3-fluorophenyl)acetate

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